

In-Depth Technical Guide: Boc-Glu(OcHex)-OH in Solid-Phase Peptide Synthesis

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: **Boc-Glu(OcHex)-OH**

Cat. No.: **B558430**

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of N- α -Boc-L-glutamic acid γ -cyclohexyl ester (**Boc-Glu(OcHex)-OH**), a critical building block in solid-phase peptide synthesis (SPPS). The document details its physicochemical properties, provides a detailed experimental protocol for its use in Boc-SPPS, and illustrates the synthetic workflow.

Physicochemical Properties of Boc-Glu(OcHex)-OH

The successful incorporation of **Boc-Glu(OcHex)-OH** into a peptide sequence relies on a thorough understanding of its chemical and physical characteristics. These properties are summarized in the table below.

Property	Value
Molecular Formula	C ₁₆ H ₂₇ NO ₆
Molecular Weight	329.39 g/mol
Appearance	White to off-white powder
CAS Number	73821-97-3
Synonyms	N- α -t-Boc-L-glutamic acid γ -cyclohexyl ester
Application	Building block for Boc solid-phase peptide synthesis

Role in Peptide Synthesis

Boc-Glu(OcHex)-OH is a derivative of glutamic acid designed for use in Boc-based solid-phase peptide synthesis. The N-terminal α -amino group is protected by a tert-butyloxycarbonyl (Boc) group, which is labile to moderately strong acids like trifluoroacetic acid (TFA). The side-chain γ -carboxyl group is protected as a cyclohexyl ester. This ester is stable to the repetitive TFA treatments required for Boc group removal during the elongation of the peptide chain. The cyclohexyl protecting group is typically removed at the final stage of synthesis under strong acidic conditions, such as with anhydrous hydrogen fluoride (HF), which also cleaves the peptide from the resin support. This differential acid lability is a cornerstone of the Boc/Bzl (benzyl-based side-chain protection) strategy in SPPS.

Experimental Protocol: Incorporation of Boc-Glu(OcHex)-OH via Boc-SPPS

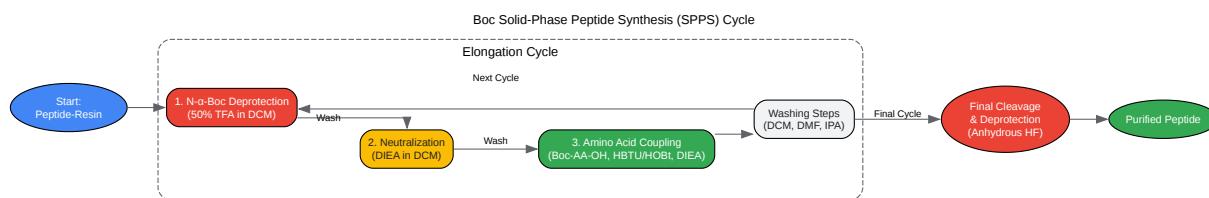
This section provides a detailed, step-by-step protocol for the manual incorporation of a **Boc-Glu(OcHex)-OH** residue into a growing peptide chain on a solid support. This protocol is based on established Boc-SPPS methodologies.

Materials and Reagents:

- Merrifield or MBHA resin
- Boc-protected amino acids (including **Boc-Glu(OcHex)-OH**)
- Dichloromethane (DCM), peptide synthesis grade
- N,N-Dimethylformamide (DMF), peptide synthesis grade
- Trifluoroacetic acid (TFA)
- Diisopropylethylamine (DIEA)
- N,N'-Dicyclohexylcarbodiimide (DCC) or HBTU/HOBt coupling reagents
- Isopropyl alcohol (IPA)

- Anhydrous Hydrogen Fluoride (HF) and appropriate cleavage apparatus
- Scavengers (e.g., anisole, p-cresol)
- Diethyl ether, cold

Protocol Steps:


- Resin Swelling:
 - Place the desired amount of resin in a reaction vessel.
 - Add DCM to swell the resin for at least 30-60 minutes with gentle agitation.
 - Drain the solvent.
- N- α -Boc Deprotection:
 - Add a solution of 50% TFA in DCM to the resin.
 - Agitate for 5 minutes (pre-wash), then drain.
 - Add a fresh 50% TFA/DCM solution and agitate for 20-30 minutes.
 - Drain the TFA solution and wash the resin with DCM (3x), followed by IPA (2x) and then DCM (3x) to remove residual acid.
- Neutralization:
 - Add a 5-10% solution of DIEA in DCM to the resin.
 - Agitate for 1-2 minutes.
 - Repeat the neutralization step.
 - Wash the resin with DCM (3x) to remove excess base.
- Coupling of **Boc-Glu(OcHex)-OH**:

- In a separate vial, dissolve 2-4 equivalents of **Boc-Glu(OcHex)-OH** and a suitable coupling agent (e.g., HBTU/HOBt) in DMF or a DCM/DMF mixture.
- Add this activation mixture to the neutralized peptide-resin.
- Add 4-6 equivalents of DIEA to initiate the coupling reaction.
- Agitate the reaction mixture at room temperature for 1-2 hours.
- Monitor the reaction completion using a qualitative method like the Kaiser test. A negative result indicates a complete reaction.
- Once complete, drain the coupling solution and wash the resin with DMF (3x) and DCM (3x).
- Repeat Synthesis Cycle:
- Repeat steps 2-4 for each subsequent amino acid to be added to the peptide chain.
- Final Cleavage and Deprotection:
- After the final amino acid coupling and N- α -Boc deprotection, wash the peptide-resin with DCM and dry it under vacuum.
- Carefully place the dried peptide-resin and appropriate scavengers in a specialized HF cleavage apparatus.
- Perform the cleavage with anhydrous HF at 0°C for 1-2 hours. This step removes the side-chain protecting groups (including the cyclohexyl ester from the glutamic acid residue) and cleaves the peptide from the resin.
- After the reaction, carefully evaporate the HF.
- Precipitate the crude peptide by adding cold diethyl ether.
- Collect the peptide by filtration or centrifugation and wash it several times with cold ether.
- Purification and Analysis:

- The crude peptide is typically purified using reverse-phase high-performance liquid chromatography (RP-HPLC).
- The identity and purity of the final peptide are confirmed by mass spectrometry and analytical HPLC.

Boc Solid-Phase Peptide Synthesis (SPPS) Workflow

The following diagram illustrates the cyclical nature of the Boc-SPPS workflow for the elongation of a peptide chain.

[Click to download full resolution via product page](#)

Caption: A diagram illustrating the key steps in the Boc-SPPS cycle.

This guide provides foundational knowledge for the effective use of **Boc-Glu(OcHex)-OH** in peptide synthesis. For specific applications, optimization of coupling times, reagents, and cleavage conditions may be necessary. Always adhere to appropriate safety protocols when handling hazardous reagents such as TFA and anhydrous HF.

- To cite this document: BenchChem. [In-Depth Technical Guide: Boc-Glu(OcHex)-OH in Solid-Phase Peptide Synthesis]. BenchChem, [2026]. [Online PDF]. Available at: <https://www.benchchem.com/product/b558430#molecular-weight-of-boc-glu-ochex-oh>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com